(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom at the 6th position of the benzo[d]thiazole ring and an allyl group at the 3rd position
Scientific Research Applications
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has shown promising cytotoxic activity against various cancer cell lines.
Antibacterial Activity: The compound has demonstrated antibacterial activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Bromination: The benzo[d]thiazole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Allylation: The brominated benzo[d]thiazole is then allylated at the 3rd position using an allyl halide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Butyramide: The final step involves the reaction of the allylated benzo[d]thiazole with butyric anhydride or butyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ylidene butyramide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form the corresponding amines or alcohols.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzo[d]thiazole derivatives.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Induction of Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Disruption of Bacterial Cell Wall: The compound can disrupt the bacterial cell wall, leading to the death of bacterial cells.
Comparison with Similar Compounds
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide can be compared with other similar compounds, such as:
6-Bromobenzo[d]thiazol-2(3H)-one: This compound lacks the allyl and butyramide groups but shares the benzo[d]thiazole core and bromine atom at the 6th position.
3-Allyl-6-bromo-1,3-benzothiazol-2(3H)-one: This compound has the allyl group but lacks the butyramide group.
N-(3-Allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)acetamide: This compound has an acetamide group instead of the butyramide group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-3-5-13(18)16-14-17(8-4-2)11-7-6-10(15)9-12(11)19-14/h4,6-7,9H,2-3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGRWJYBACTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.